1-Bromo-3-methyl-2-butanone
Overview
Description
1-Bromo-3-methyl-2-butanone, also known by its IUPAC name and other synonyms such as 1-bromo-3-methylbutan-2-one and 2-Butanone, 1-bromo-3-methyl-, is a chemical compound with the molecular formula C5H9BrO . It has an average mass of 165.028 Da and a monoisotopic mass of 163.983673 Da . It appears as a colorless to straw-colored liquid .
Molecular Structure Analysis
The molecular structure of this compound consists of 5 carbon atoms, 9 hydrogen atoms, 1 bromine atom, and 1 oxygen atom . The InChI representation of its structure isInChI=1S/C5H9BrO/c1-4(2)5(7)3-6/h4H,3H2,1-2H3
. Physical and Chemical Properties Analysis
This compound has a molecular weight of 165.03 g/mol . It has a computed XLogP3-AA value of 1.8, indicating its lipophilicity . It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count . It has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 163.98368 g/mol . Its topological polar surface area is 17.1 Ų . It has a heavy atom count of 7 .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis : 1-Bromo-3-methyl-2-butanone is synthesized with a byproduct of 3-bromo-3-methyl-2-butanone, using methanol and 3-methyl-2-butanone as key components. The product is identified as a lachrymator and skin irritant (Gaudry & Marquet, 2003).
Synthetic Methods : Alternative synthetic methods for related compounds, such as 1-bromo-3-buten-2-one, involve a sequence of reactions starting from 2-butanone, providing full experimental details and spectral data (Westerlund & Carlson, 1999).
Kinetic and Mechanistic Studies : The kinetic behavior and chemical reactions of 3-methyl-2-butanone, an aliphatic ketone related to this compound, have been studied with various oxidizing agents, shedding light on the nature of chemical processes involved (Trivedi, Khan, & Dwivedi, 2018).
Applications in Chemistry
Acetal Synthesis : A study has been conducted to determine the scope and limitations of synthesizing ethylene acetals from haloketones, including compounds related to this compound. The study provides insights into factors determining the scope and limitations of this method (Carlson, Gautun, & Westerlund, 2002).
Gas Phase Elimination Studies : The kinetics of gas-phase elimination of related compounds, such as 3-hydroxy-3-methyl-2-butanone, have been investigated, providing insights into the molecular mechanism of elimination reactions (Graterol, Rotinov, Córdova, & Chuchani, 2005).
Biofuel and Industrial Applications
Biofuels and Biochemistry : 2-Butanone and its precursor butanone (methyl ethyl ketone), which are chemically related to this compound, have potential applications as biofuels and biocommodity chemicals. The production of these compounds through metabolic engineering in organisms like Saccharomyces cerevisiae has been explored (Ghiaci, Norbeck, & Larsson, 2014).
Automotive Fuel Potential : The potential of 2-butanone as a biofuel for direct injection spark ignition engines has been evaluated, demonstrating superior characteristics compared to conventional gasoline and ethanol under certain conditions (Hoppe, Burke, Thewes, Heufer, Kremer, & Pischinger, 2016).
Safety and Hazards
Inhalation of vapors or dust of 1-Bromo-3-methyl-2-butanone is extremely irritating. It may cause burning of eyes and lachrymation (flow of tears). It may cause coughing, difficult breathing, and nausea. Brief exposure effects last only a few minutes. Exposure in an enclosed area may be very harmful .
Mechanism of Action
Target of Action
1-Bromo-3-methyl-2-butanone is an organic compound that is primarily used as an intermediate in organic synthesis
Mode of Action
It’s known that brominated compounds can participate in various types of chemical reactions, including substitution and addition reactions . In the case of this compound, it’s likely that the bromine atom plays a key role in its reactivity, potentially acting as a leaving group in substitution reactions or participating in addition reactions with nucleophiles.
Biochemical Pathways
For instance, some brominated compounds can inhibit enzymes, interact with receptors, or disrupt cell membrane integrity .
Pharmacokinetics
It’s known that the physicochemical properties of a compound, such as its molecular weight, lipophilicity, and polarity, can significantly influence its pharmacokinetic behavior . For instance, this compound, with a molecular weight of 165.03 and a density of 1.355, may have specific ADME properties that affect its bioavailability .
Result of Action
For instance, some brominated compounds can induce oxidative stress, disrupt cellular signaling pathways, or cause cytotoxicity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the reactivity and stability of this compound . Moreover, the compound is flammable and should be kept away from open flames and high temperatures. It should also be handled in a well-ventilated area to avoid inhalation of vapors .
Properties
IUPAC Name |
1-bromo-3-methylbutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c1-4(2)5(7)3-6/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTPEAXKKUPBHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447581 | |
Record name | 1-bromo-3-methyl-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19967-55-6 | |
Record name | 1-bromo-3-methyl-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-3-methyl-butan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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